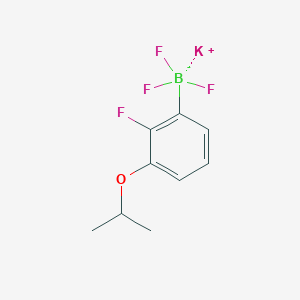

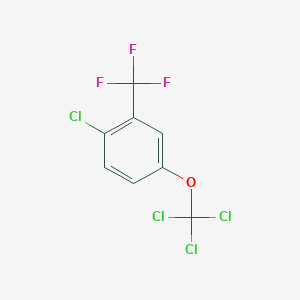

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate

説明

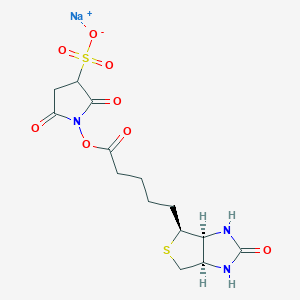

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is an organoboron compound used as a reagent in organic chemistry . It is often used for proteomics research .

Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate, are a special class of organoboron reagents that are often used in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions .Physical And Chemical Properties Analysis

The molecular weight of Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is 260.08 g/mol. Unfortunately, the search results do not provide further details on its physical and chemical properties.科学的研究の応用

Proteomics Research

“Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomic techniques such as protein identification, protein-protein interaction studies, and the exploration of post-translational modifications.

Cross-Coupling Reactions

Potassium trifluoroborates, including “Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate”, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . These properties make them ideal for use in cross-coupling reactions, a powerful tool in the synthesis of complex organic molecules.

Epoxidation of C=C Bonds

The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality . This suggests that “Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate” could be used in the synthesis of epoxides, which are important intermediates in the synthesis of a wide range of organic compounds.

C–C Bond Forming Reactions

Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . This implies that “Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate” could be used in the formation of carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds.

Safety and Hazards

While specific safety and hazard information for Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate is an organoboron compound that is commonly used as a catalyst or reagent in organic synthesis . The primary targets of this compound are aryl halides, which are organic compounds containing a halogen atom attached to an aromatic ring .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling reactions, such as the Suzuki-Miyaura coupling and Stille coupling . In these reactions, the compound acts as a nucleophilic boronated coupling reagent, donating electrons to form new carbon-carbon bonds with the aryl halides .

Biochemical Pathways

The biochemical pathways affected by Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate are primarily those involved in the formation of carbon-carbon bonds. This is a fundamental process in organic synthesis, leading to the construction of complex organic molecules from simpler precursors .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules. This is a crucial step in many chemical reactions, including the production of pharmaceuticals, polymers, and other organic compounds .

Action Environment

The efficacy and stability of Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is typically stored at 4° C to maintain its stability . Additionally, the presence of a catalyst and the specific reaction conditions (such as temperature and solvent) can significantly impact the compound’s effectiveness in cross-coupling reactions .

特性

IUPAC Name |

potassium;trifluoro-(2-fluoro-3-propan-2-yloxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF4O.K/c1-6(2)15-8-5-3-4-7(9(8)11)10(12,13)14;/h3-6H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFVKFZLJRBJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C(=CC=C1)OC(C)C)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF4KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718666 | |

| Record name | Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (2-fluoro-3-isopropoxyphenyl)trifluoroborate | |

CAS RN |

1073468-36-6 | |

| Record name | Potassium trifluoro{2-fluoro-3-[(propan-2-yl)oxy]phenyl}borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(Methoxycarbonyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1456545.png)

![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1456548.png)

![[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1456563.png)